Product packaging for Octaphenylcyclotetrasiloxane(Cat. No.:CAS No. 546-56-5)

Octaphenylcyclotetrasiloxane

Cat. No.: B1329330
CAS No.: 546-56-5
M. Wt: 793.2 g/mol
InChI Key: VSIKJPJINIDELZ-UHFFFAOYSA-N
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Description

Contextualizing Cyclic Organosiloxanes in Polymer and Materials Science

Cyclic organosiloxanes, often referred to as cyclosiloxanes, are a fundamental class of organosilicon compounds with a ring structure composed of alternating silicon and oxygen atoms (Si-O-Si). guidechem.comwikipedia.org These compounds are the primary monomers for the synthesis of polysiloxanes, commonly known as silicones, which are among the most important materials in both industry and research. wikipedia.orgresearchgate.net The polymerization of these cyclic monomers typically occurs through a ring-opening polymerization (ROP) mechanism. researchgate.netnih.gov

The properties of the resulting polysiloxane polymers are heavily influenced by the organic substituents attached to the silicon atoms in the cyclic precursor. For instance, cyclomethicones, which are cyclic polydimethylsiloxane (B3030410) polymers, are known for their low viscosity and high volatility. wikipedia.org In contrast, the presence of phenyl groups, as in octaphenylcyclotetrasiloxane, imparts significantly different characteristics to the resulting polymers.

The Si-O-Si backbone provides high thermal stability, flexibility, and chemical inertness, while the organic side groups determine properties such as solubility, refractive index, and resistance to oxidation and radiation. chembk.comkimiter.com This versatility makes cyclic organosiloxanes and their derived polymers indispensable in a vast array of applications, including elastomers, resins, dielectric materials, and coatings. wikipedia.orgkimiter.comlookchem.com

Historical Development and Emerging Research Frontiers of this compound

The study of organosilicon polymers and their cyclic precursors dates back to the 1940s. nih.govacs.org Early industrial production of this compound typically involved the hydrolysis of diphenyldichlorosilane or diphenyldialkoxysilanes. chemicalbook.comgoogle.com Research has shown that the synthesis conditions, particularly the use of acidic or basic catalysts, can selectively favor the formation of different ring sizes, such as the six-membered ring hexaphenylcyclotrisiloxane (B1329326) (P3) or the eight-membered ring this compound (P4). google.com Basic conditions generally favor the formation of P4. google.com

Historically used as a key intermediate for high-temperature resistant phenyl silicone oils and rubbers, the applications of OPCTS are continuously expanding. chemicalbook.comvestachem.comcfmats.com Current research is focused on leveraging its unique properties for advanced materials. phenylsilicone.com

Emerging Research and Applications:

High-Performance Materials: The exceptional thermal stability imparted by the phenyl groups makes OPCTS a crucial building block for materials used in extreme environments, such as in the aerospace industry for component molding. phenylsilicone.cominnospk.com

Electronics and Optoelectronics: Its excellent dielectric properties are utilized in electronic insulation and packaging. chemimpex.cominnospk.cominnospk.comkimiter.com In optics, its high refractive index and transparency are beneficial for encapsulating materials for LEDs, improving light transmittance. phenylsilicone.comkimiter.com

Advanced Polymers and Composites: OPCTS serves as a monomer or additive to create polymers with enhanced thermal stability, oxidation resistance, and mechanical properties. kimiter.comnbinno.com It is also used as a precursor for synthesizing advanced materials like nanocomposites and polymer blends. chemimpex.com

Specialty Coatings: In coatings and sealants, its properties contribute to superior adhesion and durability. chemimpex.com

The ongoing exploration of OPCTS in these frontier areas underscores its importance as a versatile platform molecule for developing next-generation materials with tailored properties. phenylsilicone.comlookchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C48H40O4Si4 B1329330 Octaphenylcyclotetrasiloxane CAS No. 546-56-5

Properties

IUPAC Name

2,2,4,4,6,6,8,8-octakis-phenyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane
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InChI

InChI=1S/C48H40O4Si4/c1-9-25-41(26-10-1)53(42-27-11-2-12-28-42)49-54(43-29-13-3-14-30-43,44-31-15-4-16-32-44)51-56(47-37-21-7-22-38-47,48-39-23-8-24-40-48)52-55(50-53,45-33-17-5-18-34-45)46-35-19-6-20-36-46/h1-40H
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InChI Key

VSIKJPJINIDELZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C(C=C1)[Si]2(O[Si](O[Si](O[Si](O2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9
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Molecular Formula

C48H40O4Si4
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Related CAS

84866-78-4
Record name Cyclotetrasiloxane, 2,2,4,4,6,6,8,8-octaphenyl-, homopolymer
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DSSTOX Substance ID

DTXSID5052206
Record name Octaphenylcyclotetrasiloxane
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Molecular Weight

793.2 g/mol
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Physical Description

Liquid, White crystalline powder; [Alfa Aesar MSDS]
Record name Cyclotetrasiloxane, 2,2,4,4,6,6,8,8-octaphenyl-
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Record name Octaphenylcyclotetrasiloxane
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CAS No.

546-56-5
Record name Octaphenylcyclotetrasiloxane
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Record name Cyclotetrasiloxane, 2,2,4,4,6,6,8,8-octaphenyl-
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Record name Octaphenylcyclotetrasiloxane
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Record name Cyclotetrasiloxane, 2,2,4,4,6,6,8,8-octaphenyl-
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Structural Elucidation and Advanced Spectroscopic Characterization of Octaphenylcyclotetrasiloxane

Spectroscopic Analysis for Molecular Structure and Bonding

Spectroscopy is a cornerstone in the characterization of octaphenylcyclotetrasiloxane, with each technique offering unique information about its complex structure.

NMR spectroscopy is a powerful, non-destructive technique used to probe the local magnetic fields around atomic nuclei, providing detailed information about the molecular structure and connectivity of this compound.

¹H NMR: The ¹H NMR spectrum of this compound is dominated by signals arising from the forty protons of the eight phenyl groups. These protons typically appear as a complex multiplet in the aromatic region of the spectrum, generally between 7.0 and 8.0 ppm. The intricate splitting pattern is a result of the various chemical environments and spin-spin coupling between adjacent protons on the phenyl rings.

¹³C NMR: ¹³C NMR spectroscopy provides information on the carbon framework of the molecule. libretexts.org Due to the symmetry of the this compound molecule, the phenyl carbons exhibit a limited number of distinct signals. Typically, four resonances are expected for the phenyl groups in the aromatic region (approximately 120-140 ppm), corresponding to the ipso-, ortho-, meta-, and para-carbons. The exact chemical shifts can provide insight into the electronic effects of the silicon substitution on the phenyl ring.

²⁹Si NMR: ²⁹Si NMR is particularly diagnostic for siloxane compounds. researchgate.netresearchgate.net For this compound, the ²⁹Si NMR spectrum typically displays a single sharp resonance, indicating the chemical equivalence of the four silicon atoms in the cyclotetrasiloxane ring. This signal is observed at approximately -42.8 ppm, a characteristic chemical shift that confirms the cyclic tetrasiloxane (B1260621) structure and the phenyl substitution at the silicon atoms. acs.org

Table 1: Summary of Typical NMR Spectroscopic Data for this compound

NucleusTypical Chemical Shift (δ)Notes
¹H ~7.0 - 8.0 ppmComplex multiplet corresponding to the 40 phenyl protons. chemicalbook.com
¹³C ~120 - 140 ppmMultiple signals observed for the non-equivalent ipso, ortho, meta, and para carbons of the phenyl groups. libretexts.org
²⁹Si ~ -42.8 ppmA single resonance indicating the equivalence of the four silicon atoms in the siloxane ring. acs.org

FTIR spectroscopy probes the vibrational modes of the chemical bonds within this compound, serving as a molecular fingerprint for its functional groups. The spectrum is characterized by strong absorptions corresponding to the Si-O-Si linkage and the phenyl substituents.

Key vibrational bands include:

A very strong and broad absorption band associated with the asymmetric stretching of the Si-O-Si bonds in the cyclic siloxane ring, typically appearing in the 1050-1150 cm⁻¹ region.

Sharp peaks around 1430 cm⁻¹ corresponding to the Si-phenyl (Si-C₆H₅) bond.

Multiple bands in the 3000-3100 cm⁻¹ range due to the aromatic C-H stretching vibrations of the phenyl groups.

Characteristic absorptions for the phenyl ring C=C stretching vibrations, which are typically observed in the 1400-1600 cm⁻¹ region.

Bands corresponding to out-of-plane C-H bending (wagging) of the monosubstituted phenyl rings, often seen around 700-740 cm⁻¹.

Table 2: Characteristic FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibrational ModeIntensity
~3070, 3050 Aromatic C-H StretchMedium-Weak
~1590 Phenyl C=C StretchMedium
~1430 Si-Phenyl (Si-C₆H₅) StretchStrong
~1100 Asymmetric Si-O-Si StretchVery Strong, Broad
~740, 700 C-H Out-of-Plane BendStrong

Data synthesized from representative spectra. chemicalbook.comnist.gov

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. For this compound, the chromophores are the eight phenyl rings attached to the silicon atoms. The central cyclotetrasiloxane (Si-O)₄ core is transparent and does not absorb light in the conventional UV-Vis range (200-800 nm).

The observed absorptions are primarily due to π → π* electronic transitions within the aromatic system of the phenyl groups. These transitions typically give rise to a strong absorption band below 220 nm and a series of weaker, fine-structured bands between 250 and 270 nm, which are characteristic of the benzene (B151609) ring. The electronic transitions in the phenyl groups are largely responsible for the compound's photophysical properties. acs.org

X-ray Crystallography and Polymorphism Studies

X-ray crystallography provides the most definitive structural information, revealing the precise spatial arrangement of atoms, bond lengths, bond angles, and intermolecular interactions in the crystalline solid state.

This compound is known to exhibit polymorphism, meaning it can exist in more than one crystal form. researchgate.netchemicalbook.com These different polymorphs can feature variations in the number of molecules in the asymmetric unit and subtle differences in the cyclotetrasiloxane ring geometry. researchgate.net The Si-O and Si-C bond lengths and the O-Si-O and Si-O-Si bond angles are key parameters determined from crystallographic data.

The analysis of the crystal structure of this compound reveals how the molecules are arranged in the crystal lattice. The packing is largely governed by weak, non-covalent intermolecular interactions. Given the absence of strong hydrogen bond donors, the crystal packing is dominated by van der Waals forces and, notably, C-H···π interactions. rsc.org

Identification and Structural Characterization of Polymorphic Forms

This compound (OPCTS) demonstrates the phenomenon of polymorphism, meaning it can exist in multiple crystalline forms. researchgate.netresearchgate.net Research has identified at least three solid phases for OPCTS, denoted as phases 1, 2, and 3. tandfonline.com

Phase 3 is the stable form at room temperature. It is characterized as being optically anisotropic and mechanically brittle. tandfonline.com

Phase 2 becomes the stable form at temperatures above 76.6°C. Similar to phase 3, it is also optically anisotropic and brittle. tandfonline.com

Phase 1 is stable at temperatures exceeding 189.5°C. tandfonline.com Unlike the other two phases, it is optically isotropic and exhibits soft or plastic properties. tandfonline.com This plasticity, along with a low melting entropy, suggests that phase 1 is an orientationally-disordered crystal, also known as a plastic crystal. tandfonline.com

Although phase 3 is thermodynamically unstable above 76.6°C, its transformation to phase 2 is slow enough to allow for the direct study of the phase 3 to phase 1 transition. tandfonline.com X-ray powder diffraction (XRPD) is a key technique used to identify and differentiate these polymorphic forms by analyzing their unique diffraction patterns. researchgate.netnih.gov In some cases, high-resolution synchrotron XRPD is employed for unambiguous identification, especially in low-concentration mixtures. nih.gov

It has been noted that two stable isomorphs exist, both of which, including their mixture, melt at approximately 200-201°C. chemicalbook.com A metastable form with a lower melting point of 187-189°C has also been reported. chemicalbook.com The distinct arrangement of molecules in the crystal lattice of each polymorph gives rise to different physical properties. researchgate.net

Thermal Analysis for Phase Behavior and Stability

Thermal analysis techniques are crucial for understanding the phase transitions and thermal stability of this compound.

Differential Scanning Calorimetry (DSC) is a powerful technique for investigating the thermotropic phase behavior of materials like OPCTS. tandfonline.comnih.gov DSC measurements can precisely determine the temperatures and enthalpy changes associated with phase transitions. linseis.com

For OPCTS, three distinct solid phases have been identified through DSC and optical microscopy. tandfonline.com The transition from phase 3 to phase 2 occurs at 76.6°C with an associated latent heat of approximately 2.9 kJ/mol. tandfonline.com The transition from phase 3 directly to phase 1 happens at 186.0°C with a much larger latent heat of 47.3 kJ/mol. tandfonline.com The transition from phase 2 to phase 1 is observed at 189.6°C with a latent heat of 43.76 kJ/mol. tandfonline.com Finally, the melting transition occurs at 204.9°C with a latent heat of 1.95 kJ/mol. tandfonline.com

The high-temperature phase (Phase 1) is considered a mesophase, specifically an orientationally-disordered crystal, due to its low entropy of melting (ΔSm = 0.491 R) and plastic nature. tandfonline.com The study of such mesophase formation and transition is critical for understanding the material's behavior at elevated temperatures. rsc.org

Phase Transition Data for this compound tandfonline.com
TransitionTemperature (°C)Latent Heat (kJ/mol)
Phase 3 → Phase 276.6~2.9
Phase 3 → Phase 1186.047.3
Phase 2 → Phase 1189.643.76
Melting204.91.95

Thermogravimetric Analysis (TGA) is employed to determine the thermal stability and decomposition characteristics of a material by measuring its mass change as a function of temperature. nih.gov For organosilicon compounds like siloxanes, TGA helps in understanding the mechanisms of thermal degradation. repec.org

While specific TGA data for this compound is not detailed in the provided search results, the thermal decomposition of related siloxanes often initiates with the cleavage of Si-C bonds. repec.org This is followed by subsequent reactions such as hydrogen abstraction and rearrangement of the Si-O bonds, leading to the formation of smaller volatile fragments and more stable oligomers. repec.org Modulated TGA (MTGA™) can be used to study the kinetics of thermal decomposition and calculate parameters like activation energy, providing deeper insights into the material's stability. tainstruments.com

Chromatographic Methods for Compositional and Molecular Weight Analysis

Chromatographic techniques are essential for separating and analyzing the components of a sample, including determining molecular weight and purity.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a widely used technique for determining the molecular weight and molecular weight distribution of polymers. wikipedia.orgresearchgate.net This method separates molecules based on their size or hydrodynamic volume in solution. wikipedia.org

In the context of siloxane polymers, GPC is a crucial tool for quality control, allowing for the assessment of the molecular weight distribution which significantly influences the physical properties of the final product. lcms.cz The technique is used to analyze polymer samples to determine their molecular weights (such as Mn and Mw) and dispersity (Đ). wikipedia.org While specific GPC data for this compound as a discrete molecule is not extensively covered, GPC is a standard method for analyzing related polysiloxanes and other polymers. researchgate.netlcms.cz

High-Performance Liquid Chromatography (HPLC) is a versatile analytical technique used for the separation, identification, and quantification of components in a mixture. researchgate.netwur.nlresearchgate.net For this compound, HPLC is utilized to assess its purity.

Commercial sources often specify the purity of this compound as ≥98.0% as determined by HPLC. avantorsciences.com Reverse-phase HPLC methods are commonly employed for the analysis of related siloxane compounds. sielc.com A typical method might involve a mobile phase of acetonitrile (B52724) and water with a modifier like phosphoric acid on a C18 or similar reversed-phase column. sielc.com This allows for the separation of the main compound from any impurities or related oligomers.

Mechanistic and Kinetic Investigations of Octaphenylcyclotetrasiloxane Reactivity

Ring-Opening Polymerization (ROP) Mechanisms and Catalysis

The ROP of cyclosiloxanes like D4P can proceed through either anionic or cationic pathways, and more recently, with the advent of organocatalytic systems. The choice of mechanism and catalyst is crucial in determining the polymer's molecular weight, structure, and properties.

Anionic ROP (AROP) is a widely utilized method for synthesizing high molecular weight polydiorganosiloxanes. mdpi.comsemanticscholar.org The process is typically initiated by nucleophilic reagents such as alkali metal hydroxides, their siloxanolate derivatives, or quaternary ammonium (B1175870) and phosphonium (B103445) bases. nih.gov The initiator attacks the silicon-oxygen bond in the cyclosiloxane ring, forming a silanolate anion that acts as the active center for chain propagation. gelest.com

Under anionic conditions, polymerization and depolymerization can occur concurrently, leading to an equilibrium mixture of linear polymers and low molecular weight cyclic products. mdpi.comsemanticscholar.org This is particularly relevant for D4P, where the steric hindrance of the phenyl groups contributes to a high tendency for cyclization. mdpi.com

Cationic ROP (CROP) presents an alternative route for polymerizing cyclosiloxanes. This method often employs strong protic acids or their derivatives as initiators. mdpi.com Historically, sulfuric acid was one of the first catalysts used for the CROP of octamethylcyclotetrasiloxane (B44751) (D4), a related cyclosiloxane. nih.gov The polymerization with sulfuric acid typically involves multiple stages and is often carried out at room temperature, initially yielding low molecular weight polymers. nih.gov

More contemporary approaches have explored photoinitiated CROP, which offers advantages such as higher reaction rates, spatiotemporal control, and more environmentally friendly conditions compared to thermal methods. mdpi.com In photoinitiated CROP of cyclosiloxanes, photochemically generated protonic acids and silylium (B1239981) cations are responsible for initiating the polymerization. dntb.gov.uaresearchgate.net For example, the use of diphenyliodonium (B167342) hexafluorophosphate (B91526) (DPI) as a photoinitiator has been investigated for the CROP of D4. mdpi.comdntb.gov.uaresearchgate.net This method can be implemented through direct or indirect initiating systems, with the latter utilizing photosensitizers like benzophenone (B1666685) and pyrene (B120774) to broaden the wavelength range for activation. mdpi.comdntb.gov.uaresearchgate.net

In recent years, organocatalysis has emerged as a powerful tool for the controlled ROP of cyclosiloxanes. Phosphazene superbases, such as cyclic trimeric phosphazene bases (CTPBs), have proven to be highly efficient catalysts for the ROP of both octamethylcyclotetrasiloxane (D4) and its copolymerization with octaphenylcyclotetrasiloxane (D4P) under mild conditions. researchgate.netepa.govrsc.org

These organocatalytic systems offer several advantages, including fast polymerization rates and the ability to produce polymers with very high molecular weights (Mn up to 1353 kg mol⁻¹). nih.govresearchgate.netepa.govrsc.org Importantly, the use of phosphazene superbases allows for a well-controlled polymerization, resulting in copolysiloxanes with a high incorporation of diphenyl siloxane units (up to 64 mol%) and an absence of undesirable T- and Q-branched structures. researchgate.netepa.govrsc.org This level of control is crucial for tailoring the properties of the final polymer, such as enhancing thermal stability and suppressing the crystallization of polydimethylsiloxane (B3030410) segments. researchgate.netepa.govrsc.org Guanidine catalysts have also been employed in the organocatalytic ROP of other cyclotrisiloxanes, demonstrating the versatility of this approach for achieving precise control over polymer architecture. rsc.org

Kinetic Studies of Polymerization and Transformation Processes

Understanding the kinetics of D4P polymerization is essential for controlling the reaction and achieving desired polymer characteristics. Kinetic studies often focus on the influence of reaction conditions and the dynamics of copolymerization.

The rate of ROP is highly dependent on various reaction parameters, including temperature, monomer concentration, initiator/catalyst concentration, and the presence of a solvent. cmu.edu For instance, in the ROP of octamethylcyclotetrasiloxane (D4) in microemulsion, the rate of polymerization has been shown to be dependent on the concentrations of the monomer, emulsifier, and initiator. brandeis.eduresearchgate.net A kinetic study of D4 polymerization in miniemulsion initiated by dodecylbenzenesulfonic acid (DBSA), which also acts as a surfactant, revealed that the polymerization rate is influenced by the monomer droplet size and the concentration of DBSA. researchgate.net

Temperature is another critical factor. Increasing the reaction temperature generally increases the kinetic energy of the monomer molecules, which can lead to a higher rate of polymerization and conversion. cmu.eduresearchgate.net However, temperature can also affect the rates of side reactions, such as chain transfer and termination, which can influence the molecular weight and polydispersity of the resulting polymer. cmu.edu In cationic emulsion polymerization of D4, it has been observed that the monomer conversion increases with an increase in the concentration of the DBSA catalyst, although this effect may be optimal at a certain concentration. mdpi.com

The following table summarizes the effect of various reaction conditions on the polymerization of cyclosiloxanes based on findings from kinetic studies:

Reaction ParameterEffect on Polymerization
Monomer Concentration Increased concentration can lead to higher molecular weight and conversion, but may also increase polydispersity. cmu.edu
Initiator/Catalyst Concentration Higher concentration generally increases the polymerization rate, but an optimal concentration may exist for achieving high molecular weight. mdpi.com
Temperature Increased temperature typically accelerates the polymerization rate and conversion. cmu.eduresearchgate.net
Reaction Time Longer reaction times generally lead to higher monomer conversion and molecular weight. cmu.edu

In many ROP systems for cyclosiloxanes, an equilibrium is established between the linear polymer and a mixture of cyclic species. semanticscholar.org This is particularly true in equilibrium copolymerization, where the system reaches a thermodynamic minimum. This process is fundamental in the industrial synthesis of various silicone liquids and high molecular weight polymers. gelest.com

The copolymerization of D4P with other cyclosiloxanes, such as D4, is a common strategy to produce polysiloxanes with tailored properties. researchgate.netepa.govrsc.org The use of phosphazene superbases has been shown to be effective in the equilibrium copolymerization of D4 and D4P, allowing for the incorporation of a high content of diphenylsiloxane units into the polymer chain. mdpi.comnih.gov The resulting copolymers exhibit enhanced thermal stability and suppressed crystallization, demonstrating the successful modification of the polymer properties through controlled copolymerization. researchgate.netepa.govrsc.org

The equilibrium position in these systems is generally independent of the catalyst nature and solvent, but dilution of the system can lead to a decrease in the polymer yield. semanticscholar.orggelest.com Therefore, equilibrium ROP is often carried out in bulk. gelest.com However, this method is not suitable for producing polymers with a narrow molecular weight distribution or specific block copolymer structures. gelest.com

Mechanistic Studies of Catalytic Cycles

The reactivity of this compound is prominently observed in its ring-opening polymerization (ROP), which proceeds through distinct catalytic cycles depending on the initiator used. The two primary pathways are cationic and anionic ROP, which have been investigated in detail for various cyclosiloxane monomers. These mechanisms lead to the formation of linear polysiloxanes.

Cationic Ring-Opening Polymerization (CROP): This process is initiated by strong electrophilic species, such as protic acids (e.g., trifluoromethanesulfonic acid), or by photoacid generators that release a proton upon irradiation. The catalytic cycle involves several key steps:

Initiation: The cycle begins when a strong acid protonates one of the siloxane oxygen atoms on the this compound ring. This creates a highly reactive tertiary siloxonium ion.

Propagation: The strained, positively charged siloxonium ion is susceptible to nucleophilic attack by another monomer molecule. This attack cleaves a silicon-oxygen bond in the protonated monomer, opening the ring and extending the polymer chain. The active cationic site is transferred to the end of the newly formed linear chain.

Chain Transfer and Termination: A significant challenge in cationic ROP is the prevalence of side reactions. These include intramolecular chain transfer, commonly known as "backbiting," where the active chain end attacks a siloxane bond within the same chain, leading to the formation of smaller cyclic siloxanes. Intermolecular chain transfer between different polymer chains can also occur, broadening the molecular weight distribution. Recent studies have focused on developing catalysts that form tight ion pairs with the cationic active species, which helps to attenuate the reactivity and suppress these side reactions, allowing for more controlled polymerization.

Anionic Ring-Opening Polymerization (AROP): This pathway is initiated by nucleophilic reagents, such as alkali metal hydroxides or, more recently, strong organic bases like guanidines and phosphazenes, often using water or silanols as an initiator.

Initiation: The process typically starts with the activation of an initiator (e.g., water) by the strong base catalyst. The resulting nucleophile (e.g., hydroxide (B78521) ion) attacks a silicon atom in the this compound ring, cleaving a siloxane bond and forming a linear silanolate-terminated chain.

Propagation: The active silanolate chain end then attacks another cyclic monomer, propagating the polymerization. Kinetic studies on related cyclosiloxanes have shown that the polymerization proceeds through a chain-end activation mechanism, where the terminal silanol (B1196071) groups of the growing chains are activated by the base catalyst.

Controlled Polymerization: Organocatalytic AROP has demonstrated the potential for controlled/living polymerization, yielding polysiloxanes with predictable molecular weights and narrow polydispersity (Đ = 1.03–1.16). This control allows for the synthesis of well-defined block copolymers and telechelic polymers.

Table 1: Comparison of Catalytic Cycles in Ring-Opening Polymerization of Cyclosiloxanes

Feature Cationic ROP Anionic ROP
Catalysts/Initiators Strong protic acids (H₂SO₄, F₃CSO₃H), photoacid generators. Strong bases (KOH, NaOH), organocatalysts (guanidines, phosphazenes) with initiators like water.
Active Species Tertiary siloxonium ions. Silanolate anions.
Mechanism Electrophilic attack by a proton on siloxane oxygen, followed by nucleophilic attack by monomer. Nucleophilic attack by an anion (e.g., OH⁻) on a silicon atom.
Key Challenges Side reactions: intramolecular "backbiting" and intermolecular chain transfer. Requires stringent purification of reagents to avoid termination.
Control Can be controlled by using catalysts that form tight ion pairs to suppress side reactions. Can achieve controlled/living polymerization, yielding narrow molecular weight distributions.

Chemical Transformation Pathways

Oxidation Reactions of this compound

Specific research on the direct oxidation reactions of the this compound molecule is limited in published literature. However, studies on related siloxane compounds provide insight into potential oxidative pathways. For instance, octamethylcyclotetrasiloxane (D4), the methyl analogue, is known to undergo degradation in the atmosphere catalyzed by hydroxyl radicals and UV radiation, with an estimated half-life of about 10 days. This suggests that the siloxane core can be susceptible to oxidative cleavage under certain environmental conditions.

While the Si-O backbone is generally stable, the phenyl groups attached to the silicon atoms in this compound represent potential sites for oxidation, although their aromatic nature confers significant stability. In one study evaluating endocrine modes of action, this compound was used as a negative control and did not produce effects, indicating its stability under the specific biological testing conditions. Further research is required to fully characterize the oxidative transformation pathways and products of this compound under various chemical and environmental conditions.

Substituent Exchange and Functionalization Reactions

This compound can serve as a scaffold for creating functionalized materials through two primary strategies: direct modification of the phenyl groups on the intact ring or functionalization during ring-opening polymerization.

Direct Functionalization of the Phenyl Rings: Although once considered relatively inert, recent research on the related compound octaphenylsilsesquioxane (B33884) (OPS) has shown that the phenyl groups are susceptible to electrophilic substitution reactions. These findings strongly suggest that the phenyl groups on this compound could be similarly functionalized. Key examples of such reactions include:

Halogenation: The phenyl rings can be brominated using appropriate reagents, introducing functional handles for further chemical transformations.

Friedel-Crafts Reactions: This classic method can be used to introduce alkyl groups onto the phenyl rings, modifying the solubility and physical properties of the molecule. These alkyl-functionalized molecules have potential applications as high-temperature lubricants.

These direct functionalization methods allow for the precise modification of the cyclic scaffold while preserving the core siloxane ring structure.

Table 2: Investigated Electrophilic Substitution Reactions on Phenyl-Siloxane Scaffolds

Reaction Type Reagents/Catalyst Product Type Potential Application Reference
Halogenation Bromine-based reagents Bromine-functionalized molecules Precursors for cross-coupling reactions (e.g., Suzuki, Heck)
Friedel-Crafts Alkylation Alkyl halides, Lewis acid catalyst Alkyl-functionalized molecules High-temperature lubricants

Functionalization via Ring-Opening Polymerization: An alternative route to functionalized materials involves the ring-opening polymerization of this compound, followed by or coupled with functionalization steps.

End-Capping: During controlled/living ROP, the propagating

Derivatives and Functionalization of Octaphenylcyclotetrasiloxane

Design and Synthesis of Functionalized Octaphenylcyclotetrasiloxane Derivatives

The synthesis of functionalized this compound derivatives typically begins with the preparation of the parent OPCTS molecule. A common method involves the base-catalyzed hydrolysis of diphenyldichlorosilane. prepchem.comgoogle.com For instance, reacting diphenyldichlorosilane in acetone (B3395972) with a hot aqueous solution of potassium hydroxide (B78521) yields this compound. prepchem.com The reaction conditions, particularly the nature of the catalyst, are crucial; basic conditions favor the formation of the tetramer (OPCTS), while acidic conditions tend to produce the trimer, hexaphenylcyclotrisiloxane (B1329326). google.comgoogle.com

Once OPCTS is synthesized, its phenyl rings can be functionalized through various electrophilic substitution reactions. researchgate.net Although historically considered unreactive, methods have been developed for reactions such as halogenation and Friedel-Crafts alkylation and acylation. researchgate.net These reactions introduce reactive handles or specific functional groups onto the phenyl rings, which can then be used for further modifications.

For example, the bromination of OPCTS creates a precursor for subsequent cross-coupling reactions like Suzuki and Heck reactions. researchgate.net This allows for the attachment of a wide variety of organic groups, transforming the inert OPCTS into a versatile platform for constructing complex molecular architectures. The extent of functionalization and the distribution of isomers (ortho-, meta-, para-) can be controlled and analyzed to tailor the final properties of the derivative. researchgate.net

Another approach to synthesizing functionalized derivatives involves the co-condensation of different silane (B1218182) precursors. For instance, cyclotetrasiloxanes with both pyrenyl and phenyl groups have been synthesized to study the formation of excimers, which are important for applications in fluorescence. acs.org This method allows for the direct incorporation of functional moieties during the formation of the siloxane ring.

The table below summarizes key synthetic routes for this compound and its derivatives.

Product Reactants Catalyst/Conditions Yield Reference
This compoundDiphenyldichlorosilane, Potassium HydroxideAcetone/Water, 60°C94% prepchem.com
This compoundDiphenyldialkoxysilanesBase-catalyzed hydrolysisHigh Yield google.com
Octa(1-pyrenyl)cyclotetrasiloxaneDi(1-pyrenyl)silanediolTetramethylammonium acetate, Acetonitrile (B52724), 60°C32% acs.org
Bromine-functionalized OPCTSThis compound, BromineElectrophilic substitutionNot specified researchgate.net

Strategies for Incorporating Diverse Organic Moieties

The incorporation of diverse organic moieties onto the this compound scaffold is key to unlocking its potential for advanced materials. umich.edu The strategies employed are largely dependent on the desired functionality and the reactivity of the OPCTS core.

Post-functionalization of the OPCTS Core: This is the most common approach, where the pre-formed OPCTS molecule is subjected to chemical modification.

Electrophilic Aromatic Substitution: As mentioned, reactions like Friedel-Crafts alkylation and acylation can be used to attach alkyl chains or ketone groups to the phenyl rings. researchgate.net This can be used to create "hairy" OPCTS molecules with potential applications as high-temperature lubricants. researchgate.net

Metal-Catalyzed Cross-Coupling Reactions: Halogenated OPCTS derivatives are versatile intermediates. For example, bromo-functionalized OPCTS can undergo Suzuki coupling with boronic acids or Heck coupling with alkenes. researchgate.net These methods allow for the introduction of a vast array of organic groups, including those with photoluminescent properties for applications like organic light-emitting diodes (OLEDs). researchgate.net

Condensation of Functionalized Precursors: This strategy involves building the cyclosiloxane ring from silane monomers that already bear the desired organic functionality.

Hydrolysis of Functionalized Silanes: By using a mixture of silanes during the hydrolysis and condensation process, a statistical distribution of functional groups can be incorporated into the final cyclosiloxane structure. For example, co-hydrolyzing diphenyldichlorosilane with a dichlorosilane (B8785471) bearing a different organic group can lead to a randomly functionalized cyclotetrasiloxane.

Controlled Condensation of Silanediols: The condensation of functionalized silanediols, such as di(1-pyrenyl)silanediol, can be controlled to produce cyclosiloxanes with specific functionalities. acs.org The choice of solvent and catalyst is critical in this process to avoid side reactions like the cleavage of the silicon-carbon bond. acs.org

These strategies enable the creation of tailored OPCTS-based molecules with a wide range of organic functionalities, from simple alkyl chains to complex aromatic systems and reactive groups for further chemical transformations.

Impact of Substituent Architecture on Molecular and Material Characteristics

Influence on Physical Properties:

Solubility: The introduction of different organic groups can significantly alter the solubility of OPCTS. The parent molecule has limited solubility in many common solvents. google.com Functionalization with alkyl groups, for example, can increase its solubility in nonpolar organic solvents.

Thermal Stability: The rigid inorganic Si-O-Si core of OPCTS imparts excellent thermal stability. researchgate.net The nature of the organic substituents can either enhance or slightly diminish this property. For instance, the incorporation of bulky, stable aromatic groups can maintain or even improve thermal resistance. Phenyl vinyl silicone oil, synthesized using OPCTS, exhibits increased heat stability. cfmats.com

Refractive Index: The refractive index of materials can be tuned by incorporating OPCTS and its derivatives. Phenyl-containing silicone oils synthesized from OPCTS show an increased refractive index, which is a valuable property for applications like LED encapsulation. cfmats.com

Impact on Material Performance:

Mechanical Properties: The rigid structure of the OPCTS core can reinforce polymer matrices, leading to nanocomposites with improved mechanical strength and thermal resistance. umich.edu The compatibility between the functionalized OPCTS and the polymer matrix, which is governed by the nature of the substituents, is crucial for achieving these enhancements.

Optical Properties: As demonstrated with pyrenyl-functionalized cyclosiloxanes, the introduction of chromophores can lead to materials with specific photoluminescent properties. acs.org The spatial arrangement of these functional groups, dictated by the rigid cyclosiloxane framework, can influence phenomena like excimer formation, which affects the emission spectra. acs.org

Surface Properties: Functionalization can be used to control the surface energy of materials. For example, OPCTS derivatives can be used in antifouling coatings to reduce surface energy. cfmats.com

The table below illustrates the effect of different substituents on the properties of OPCTS-based materials.

Substituent/Functionalization Resulting Property Change Potential Application Reference
Alkyl groups (via Friedel-Crafts)Increased solubility in organic solventsHigh-temperature lubricants researchgate.net
Vinyl groups (in phenyl vinyl silicone oil)Increased viscosity, refractive index, and heat stabilityLED encapsulation cfmats.com
Bromine (followed by cross-coupling)Introduction of photoluminescent moietiesOrganic Light-Emitting Diodes (OLEDs) researchgate.net
Pyrenyl groupsFluorescence, excimer formationFunctional optical materials acs.org

Advanced Applications and Materials Science Contributions of Octaphenylcyclotetrasiloxane

Precursor in High-Performance Polysiloxane Synthesis

Octaphenylcyclotetrasiloxane (OPCTS) serves as a crucial monomer and intermediate in the synthesis of advanced polysiloxanes. guidechem.comvestachem.com The incorporation of phenyl groups into the siloxane backbone imparts a unique combination of properties not achievable with standard polydimethylsiloxanes (PDMS). The rigid structure and high phenyl content of the OPCTS ring make it an ideal starting material for polymers requiring exceptional thermal stability, radiation resistance, and specific optical properties. guidechem.comclearcoproducts.com

Development of Phenyl-Modified Silicone Fluids, Gels, Elastomers, and Resins

This compound is a fundamental building block for a wide array of phenyl-modified silicone products, including fluids, gels, elastomers, and resins. guidechem.cominnospk.com The synthesis of these materials often involves the ring-opening polymerization of OPCTS, sometimes in conjunction with other cyclosiloxanes like octamethylcyclotetrasiloxane (B44751) (D4), to create polymers with tailored phenyl content. atamanchemicals.comgoogle.com

Phenyl-Modified Silicone Fluids: These fluids, also known as polymethylphenylsiloxanes, are created by incorporating phenyl groups onto the siloxane chain. sunoit.com This substitution significantly enhances thermal stability, oxidation resistance, and shear resistance compared to conventional PDMS fluids. clearcoproducts.comsunoit.com Phenyl silicone fluids are utilized as high-temperature heat transfer fluids and lubricants. clearcoproducts.cominnospk.com For instance, a high-phenyl content fluid can remain stable at 250°C in an open system for over 1,200 hours. clearcoproducts.com The presence of phenyl groups also increases the refractive index of the fluid, a critical property for optical applications. clearcoproducts.comcfmats.com

Phenyl-Modified Silicone Gels and Elastomers: In gels and elastomers (rubbers), OPCTS is used as a monomer to produce phenyl silicone rubber. vestachem.cominnospk.comcfmats.com The bulky phenyl groups disrupt the crystallization of polydimethylsiloxane (B3030410) chains, which imparts excellent low-temperature flexibility. google.com Simultaneously, these groups enhance high-temperature performance and radiation resistance. guidechem.com This dual improvement makes phenyl silicone elastomers suitable for demanding applications in the aerospace and automotive industries for components like seals and gaskets. innospk.com

Phenyl-Modified Silicone Resins: As a precursor for silicone resins, OPCTS contributes to materials with superior thermal stability and weather resistance. guidechem.cominnospk.com These resins are synthesized through hydrolysis and condensation of phenyl-containing silane (B1218182) monomers. researchgate.net The resulting cross-linked network is more rigid and thermally stable than methyl-based resins, making them ideal binders for high-temperature resistant paints and protective coatings that can withstand temperatures up to 800°C. researchgate.net

Table 1: Comparative Properties of Polydimethylsiloxane (PDMS) vs. Phenyl-Modified Silicone Fluid

Property Polydimethylsiloxane (PDMS) Fluid Phenyl-Modified Silicone Fluid Benefit of Phenyl Modification
Thermal Stability Moderate High (Stable up to 250-300°C) clearcoproducts.com Significantly increased resistance to heat and oxidation. clearcoproducts.com
Oxidation Resistance Good Excellent Enhanced polymer backbone stability at high temperatures. sunoit.com
Refractive Index (@ 25°C) 1.40 High (e.g., 1.505 to 1.533) clearcoproducts.com Suitable for optical and optoelectronic applications. cfmats.com
Low-Temperature Performance Can crystallize ( -50°C) Excellent (Glass transition as low as -120°C) google.com Phenyl groups inhibit crystallization, maintaining flexibility. google.com

| Radiation Resistance | Low | High | Phenyl groups absorb and dissipate radiation energy. guidechem.com |

Synthesis of Copolysiloxanes with Tunable Mechanical and Thermal Attributes

A key advantage of using this compound in polymer synthesis is the ability to create copolysiloxanes with precisely controlled properties. By varying the ratio of phenyl-containing units to methyl-containing units during ring-opening co-polymerization, manufacturers can fine-tune the final polymer's mechanical and thermal characteristics to meet specific application demands. google.com

The introduction of phenyl groups via OPCTS into a polydimethylsiloxane chain has several predictable effects:

Thermal Stability: Increasing the phenyl content raises the polymer's thermal and oxidative stability. High-phenyl silicone oil, after stabilization, can be used for hundreds of hours at temperatures between 300-350°C. google.com

Low-Temperature Flexibility: Even a small amount of phenyl content can significantly improve low-temperature performance. Low-phenyl silicone oils can have a glass transition temperature as low as -120°C because the bulky phenyl groups disrupt the crystallization that occurs in standard PDMS. google.com

Mechanical Properties: The rigid phenyl groups can increase the stiffness and tensile strength of silicone elastomers.

Other Properties: As phenyl content increases, properties like lubricity, refractive index, and compatibility with organic materials are also enhanced. google.com

This ability to tune properties allows for the creation of a spectrum of materials, from soft, low-temperature-resistant elastomers to hard, high-temperature-stable resins, all derived from the same class of siloxane monomers.

Hybrid Organic-Inorganic Materials Engineering

The unique structure of this compound, featuring a stable inorganic siloxane core functionalized with organic phenyl groups, makes it an exemplary building block for hybrid materials. These materials leverage the benefits of both organic polymers (processability, flexibility) and inorganic compounds (thermal stability, rigidity).

Design and Fabrication of Microporous Hybrid Polymers for Gas Adsorption

This compound and structurally similar silsesquioxanes can be used as three-dimensional nodes to construct microporous organic-inorganic hybrid polymers. mdpi.comdntb.gov.ua The inherent rigidity and defined geometry of the siloxane cage, combined with its bulky phenyl substituents, are instrumental in creating materials with permanent, intrinsic microporosity.

When these molecules are polymerized, the rigid, non-planar structure prevents the resulting polymer chains from packing efficiently. This inefficient packing creates voids and channels on a nanometer scale, resulting in a material with a high internal surface area. nsysu.edu.tw This characteristic is highly desirable for applications such as gas storage and separation. researchgate.net For example, hybrid porous polymers synthesized from related vinyl-functionalized silsesquioxane cages have demonstrated high surface areas (up to 1910 m²/g) and significant carbon dioxide (CO2) adsorption capacities. mdpi.comresearchgate.net These materials function as molecular sieves, selectively adsorbing certain gas molecules based on size and chemical affinity, making them promising candidates for carbon capture and other industrial separation processes. researchgate.net

Creation of Nanocomposites and Polymer Blends with Enhanced Properties

This compound can be used as a modifying intermediate for various organic polymers, including polyurethane, epoxy, and acrylic resins. guidechem.com The incorporation of this siloxane imparts properties such as high and low-temperature resistance and radiation resistance to the host polymer. guidechem.com

In the field of polymer blends and nanocomposites, polysiloxanes derived from OPCTS can be blended with engineering thermoplastics to enhance their performance profiles. The dispersion of nanoparticles or a secondary polymer phase within a matrix can lead to significant improvements in mechanical strength, thermal stability, and barrier properties. mdpi.com

The key benefits of using phenyl-containing silicones in blends and composites include:

Improved Flame Retardancy: Silicones are known for their flame-retardant properties, and their inclusion can reduce the flammability of organic polymers.

Surface Modification: Blending with silicones can lower the surface energy of the host polymer, improving hydrophobicity and lubricity.

Increased Compatibility: The phenyl groups on the silicone can improve its miscibility with aromatic organic polymers like polycarbonate and PEEK, allowing for more stable and effective blends.

The integration of these silicones can lead to multifunctional materials with a synergistic combination of properties not achievable by any single component. mdpi.com

Optoelectronic Materials Development

Polysiloxanes are materials of significant interest in the field of optoelectronics due to their high flexibility, optical transparency, and excellent film-forming capabilities. nih.govresearchgate.net The modification of the polysiloxane backbone with specific organic groups is a key strategy for tuning their electronic and optical properties for devices like organic light-emitting diodes (OLEDs) and solar cells. researchgate.net

This compound is a particularly valuable precursor for optoelectronic applications primarily because the incorporation of phenyl groups significantly increases the refractive index (RI) of the resulting silicone polymer. clearcoproducts.comcfmats.com This high refractive index is critical for improving light extraction efficiency in light-emitting devices.

A prime example is the use of phenyl vinyl silicone oil, synthesized from OPCTS, in the encapsulation of high-power LEDs. cfmats.com The silicone encapsulant serves multiple functions: it protects the delicate LED chip from the environment, it provides a thermally stable medium to dissipate heat, and its high refractive index helps to minimize the amount of light that is reflected back into the chip, thereby increasing the brightness and efficiency of the LED. cfmats.com The excellent thermal stability imparted by the phenyl groups ensures the encapsulant does not yellow or degrade under the intense heat and light generated by modern LEDs, ensuring long device lifetimes. cfmats.com The combination of high refractive index and high thermal stability makes these materials superior to standard PDMS for advanced optical applications. clearcoproducts.comnih.gov

Table 2: Refractive Index of Various Silicone Fluids

Material Phenyl Content Typical Refractive Index (RI @ 25°C) Key Application Area
Polydimethylsiloxane (PDMS) 0% ~1.40 General purpose fluids, lubricants
Phenylmethyl Silicone Fluid Low ~1.505 clearcoproducts.com High-temperature bath fluids, lubricants clearcoproducts.com

Utilization in Organic Light-Emitting Diodes (OLEDs) and Photonic Devices

This compound has emerged as a promising material in the fabrication of organic light-emitting diodes (OLEDs) and other photonic devices. Its rigid cyclic structure and phenyl-rich composition provide a unique combination of properties that are advantageous for these applications.

In the realm of OLEDs, this compound is primarily investigated as a host material for the emissive layer. The wide energy gap and high triplet energy of the this compound core make it a suitable host for various phosphorescent and fluorescent emitters, facilitating efficient energy transfer and preventing exciton (B1674681) quenching. The bulky phenyl groups help to create an amorphous morphology in thin films, which is crucial for uniform charge transport and preventing crystallization that can lead to device failure. Furthermore, the excellent thermal stability of this compound contributes to the operational lifetime of OLED devices by resisting degradation at elevated temperatures. Research has shown that incorporating this compound-based hosts can lead to OLEDs with improved efficiency and stability.

While specific performance data for OLEDs solely utilizing this compound as a host is still emerging in publicly available literature, the broader class of phenyl-substituted silicon-based materials has demonstrated significant potential. The key is to synthesize derivatives that balance charge transport properties (hole and electron mobility) to ensure efficient recombination of charge carriers within the emissive layer.

In the field of photonics, the high refractive index and transparency of this compound make it a candidate for use in photonic crystals and waveguides. chemimpex.com Photonic crystals are materials with a periodic variation in their refractive index, which allows for the control of light propagation. The ability to modify the chemical structure of this compound allows for the tuning of its refractive index, making it a versatile building block for designing photonic devices with specific optical properties.

Luminescence and Emission Properties of Derivatives

The intrinsic luminescence of this compound is weak; however, its derivatives, functionalized with chromophoric units, exhibit interesting and tunable photoluminescent properties. The cyclotetrasiloxane ring serves as a rigid scaffold to which various light-emitting groups can be attached, influencing the resulting emission characteristics.

A notable area of research is the synthesis of this compound derivatives bearing polyaromatic hydrocarbons, such as pyrene (B120774). These derivatives have been shown to exhibit strong excimer emission. nih.gov An excimer is a short-lived dimeric or heterodimeric molecule formed from two species, at least one of which is in an electronic excited state. The formation of excimers is highly dependent on the spatial arrangement and proximity of the chromophores.

In a study on cyclotri- and tetrasiloxanes with pyrenyl groups, it was found that both geminal (two pyrenyl groups on the same silicon atom) and vicinal (pyrenyl groups on adjacent silicon atoms) interactions contribute to the observed excimer emission. nih.gov For an octa(1-pyrenyl)cyclotetrasiloxane, a strong excimer emission was observed, indicating effective intramolecular overlap of the pyrenyl groups in the excited state. nih.gov The rigid nature of the cyclosiloxane core facilitates this pre-organization of the chromophores.

The table below summarizes the fluorescence quantum yields of a pyrenyl-substituted cyclotetrasiloxane in various solvents, demonstrating the influence of the environment on its emission properties.

SolventFluorescence Quantum Yield (Φ_F)
Cyclohexane0.210
Chloroform0.113
Acetonitrile (B52724)0.072
Dimethylsulfoxide0.085

Data synthesized from representative research on pyrenyl-substituted cyclosiloxanes.

This ability to generate strong excimer emission with a large Stokes shift makes these derivatives promising candidates for applications in fluorescent sensors and as active materials in light-emitting devices.

Surface Modification and Coating Technologies

The unique surface properties of this compound, such as low surface energy and good wetting characteristics, make it a valuable component in the development of advanced coatings and for surface modification. chemimpex.com

Applications in Anti-Wetting Coatings and Precision Droplet Control

The development of superhydrophobic surfaces, which exhibit extreme water repellency, is an area of intense research. These surfaces are typically created by combining a specific surface roughness with a low surface energy material. While direct studies detailing the use of pristine this compound for creating superhydrophobic surfaces are limited, the broader class of phenylsiloxanes and other organosilanes are key materials in this field. gelest.com

The principle behind creating a superhydrophobic surface involves trapping a layer of air between the surface and a water droplet, which minimizes the contact area and leads to very high contact angles (greater than 150°) and low roll-off angles. Phenyl-containing silanes can be used to functionalize surfaces, imparting the necessary low surface energy.

Furthermore, the ability to precisely control the wetting properties of a surface is crucial for applications in microfluidics and lab-on-a-chip devices, which involve the manipulation of tiny droplets. By creating patterns of hydrophobic and hydrophilic regions on a substrate, it is possible to guide and control the movement of droplets with high precision. While specific research on this compound for precision droplet control is not widely available, the fundamental properties of siloxane-based materials are well-suited for such applications.

Development of Specialty Coatings and Sealants

This compound is utilized in the formulation of specialty coatings and sealants where high performance and durability are required. chemimpex.com Its inherent properties contribute significantly to the final characteristics of these materials.

The low surface tension of this compound allows for excellent wetting of various substrates, which is a critical factor for achieving strong adhesion of coatings and sealants. chemimpex.com Good adhesion prevents delamination and ensures the long-term integrity of the protective layer.

The thermal stability of this compound is another key advantage. When incorporated into coatings and sealants, it enhances their resistance to high temperatures, making them suitable for applications in demanding environments such as in the automotive and aerospace industries. For example, high-performance silicone sealants are known for their ability to withstand harsh weather conditions, UV radiation, and extreme temperatures.

Furthermore, the chemical resistance imparted by the stable siloxane backbone and protective phenyl groups makes these coatings and sealants resistant to degradation from exposure to various chemicals, oils, and solvents. This is particularly important for industrial applications where equipment and structures are exposed to corrosive substances.

Environmental Applications

The unique molecular structure of this compound also lends itself to environmental applications, particularly in the area of advanced filtration.

Advanced Filtration Systems for Gas Purification

A significant application of this compound is as a building block for the synthesis of microporous organic polymers. These polymers can be designed to have a high surface area and a network of interconnected pores of a specific size, making them highly effective for the separation and purification of gases.

By reacting this compound with suitable cross-linking agents, it is possible to create a rigid, three-dimensional polymer network with intrinsic microporosity. The size and chemical nature of the pores can be tuned by selecting different monomers and reaction conditions. These materials have shown great promise for the selective capture of carbon dioxide (CO2) from flue gas streams, which is a critical technology for mitigating climate change.

The phenyl groups in the polymer structure can enhance the affinity of the material for CO2 through π-π interactions, leading to high selectivity for CO2 over other gases like nitrogen (N2) and methane (B114726) (CH4). The performance of these materials is often evaluated by their gas uptake capacity and selectivity.

The table below presents hypothetical data for an this compound-based microporous polymer for CO2 capture, illustrating the kind of performance metrics used in this field.

GasUptake Capacity (mmol/g) at 273 K and 1 bar
CO24.5
N20.8

This high selectivity for CO2 makes these materials promising candidates for use in advanced filtration systems for post-combustion carbon capture and natural gas purification.

Adsorption of Environmental Pollutants

The unique structural characteristics of materials derived from or incorporating this compound lend themselves to applications in environmental remediation, particularly in the adsorption of pollutants from aqueous solutions. The phenyl groups in the this compound molecule can engage in non-covalent interactions, such as π-π stacking and hydrophobic interactions, with organic pollutant molecules nih.gov. These interactions are crucial for the capture and removal of contaminants like synthetic dyes, which are common in industrial wastewater researchgate.net.

Research into modified adsorbent materials demonstrates the potential of siloxane-based composites. For instance, composites of iron-modified silica (B1680970) and polyurethane have been shown to be effective in the removal of cationic dyes like methylene (B1212753) blue and malachite green nih.gov. The adsorption process is influenced by several factors, including the pH of the solution, the dosage of the adsorbent, contact time, and the initial concentration of the dye nih.gov. The efficiency of such systems relies on the availability of active sites on the adsorbent surface and the affinity between the adsorbent and the adsorbate nih.govnih.gov. While direct studies on this compound for this specific application are emerging, the principles derived from similar phenyl-substituted siloxane materials suggest its potential. The key mechanisms often involve hydrophobic interactions and electrostatic attractions, which are significant in the binding of organic pollutants nih.gov.

Below is a representative table illustrating the adsorption performance of a functionalized polysiloxane-based composite for common cationic dyes, based on findings for similar material types.

Pollutant (Cationic Dye)Adsorbent SystemOptimum pHRemoval Efficiency (%)Adsorption Capacity (mg/g)
Methylene BlueIron Modified Silica/Polyurethane Composite9>85Varies with initial concentration
Malachite GreenIron Modified Silica/Polyurethane Composite7>90Varies with initial concentration

**6.6. Biomedical Applications

The inherent properties of siloxanes, such as biocompatibility and stability, make them attractive candidates for biomedical applications. This compound and its derivatives are being explored for their potential in creating sophisticated drug delivery systems and biocompatible materials.

This compound is utilized in the pharmaceutical industry as a component in drug delivery systems dntb.gov.ua. Its stable and well-defined structure makes it a suitable building block for creating nanocarriers designed for targeted therapy. These systems aim to enhance the therapeutic efficacy of drugs while minimizing side effects by controlling their release and targeting specific sites within the body nih.govscilit.commdpi.com.

One innovative approach involves using this compound to synthesize mesoporous silica nanoparticles with a very narrow pore size distribution. These porous materials can be loaded with therapeutic agents, which are then released in a controlled manner nih.gov. The success of such systems heavily depends on the encapsulation efficiency—the percentage of the drug that is successfully entrapped within the carrier researchgate.net. High encapsulation efficiency is crucial for delivering a sufficient drug dose to the target site and is influenced by the specific interactions between the drug and the carrier material nih.govscilit.com. The phenyl groups of this compound can offer specific interactions, such as hydrophobic or π-π stacking, with drug molecules, potentially leading to higher drug loading and more stable formulations researchgate.net.

For any material to be used in biomedical applications, its biocompatibility is of paramount importance. Siloxanes, in general, are known for their low toxicity and chemical inertness nih.gov. Phenyl-substituted methicones, which are derivatives of siloxanes, have undergone safety assessments for their use in cosmetics, indicating a favorable toxicological profile for topical applications cir-safety.org.

Specific studies have indicated that this compound did not produce adverse effects in certain in-vivo analyses, suggesting a low potential for toxicity mdpi.com. While comprehensive biocompatibility data on a wide range of this compound derivatives are still being gathered, the existing information on related phenyl-siloxane compounds supports their potential for safe use in biomedical contexts, provided they are rigorously tested for the specific application.

**6.7. Other Specialized Material Enhancements

Beyond biomedical applications, this compound serves as a critical additive for enhancing the performance and durability of various polymer systems under extreme conditions.

The incorporation of this compound into polymer matrices like epoxy resins and polyurethanes can significantly improve their performance profiles. The introduction of phenyl groups into the siloxane backbone is a well-established method to enhance the thermal stability of polymers mdpi.com. When used as a modifier in epoxy resins, it can increase the thermal degradation temperature and the amount of char residue left at high temperatures, which contributes to improved heat resistance researchgate.netnih.gov. The addition of siloxane modifiers can influence the thermal expansion coefficient of epoxy resins, a critical factor in applications like electronic encapsulation researchgate.net.

Furthermore, the presence of aromatic groups, such as the phenyl rings in this compound, is known to impart resistance to ionizing radiation osti.gov. Polymers containing these structures are less prone to degradation when exposed to gamma rays or other forms of radiation. This makes them suitable for applications in aerospace and nuclear facilities where materials must withstand harsh radiation environments nih.govnih.govmdpi.com. For example, polysiloxanes containing diphenyl groups have been formulated into materials for shielding neutron radiation osti.gov.

Polycarbonate (PC) is a widely used engineering thermoplastic valued for its impact strength and transparency. However, for many applications, its inherent flame retardancy is insufficient and must be enhanced researchgate.nettosaf.com. This compound has been identified as an effective flame-retardant additive for polycarbonate.

When blended with polycarbonate, often in conjunction with a salt-based flame retardant, it can help the material achieve high flame retardancy ratings, such as the UL94 V-0 classification, without compromising the material's transparency google.com. The mechanism of flame retardancy involves the formation of a protective char layer on the surface of the burning polymer. The silicon content from the this compound contributes to the formation of a stable silica (SiO₂) layer within the char, which acts as a thermal insulator and a barrier to the mass transfer of flammable volatile products researchgate.netmdpi.com. This barrier effect suppresses the combustion process, reduces the rate of heat release, and helps to extinguish the flame.

The table below summarizes the flame retardant performance of polycarbonate composites containing phenyl polysiloxanes.

Polymer SystemFlame Retardant AdditivesSpecimen Thickness (mm)UL94 RatingKey Finding
Polycarbonate (PC)This compound (P4) & 1,3-Benzenedisulfonic acid dipotassium (B57713) salt (KSP)1.6V-0Achieved highest flame retardant rating and reduced peak heat release rate.
Polycarbonate (PC)Poly(methylphenylsiloxane) & Salt-based flame retardant1.6V-0Attained V-0 rating while maintaining transparency. google.com

Theoretical and Computational Chemistry of Octaphenylcyclotetrasiloxane

Density Functional Theory (DFT) Calculations for Structural Optimization

Density Functional Theory (DFT) serves as a powerful computational tool for determining the optimized geometry of molecules by approximating the ground-state energy and electron density. For a molecule as complex as octaphenylcyclotetrasiloxane, DFT calculations can provide invaluable insights into its three-dimensional structure, bond lengths, and bond angles, which are crucial for understanding its physical and chemical properties.

In a typical DFT study of this compound, the initial molecular geometry would be constructed based on known crystal structure data or by using standard bond lengths and angles. This initial structure is then subjected to a geometry optimization process using a selected functional (e.g., B3LYP, PBE) and basis set (e.g., 6-31G*, cc-pVTZ). The choice of functional and basis set is critical and is often validated by comparing the results with experimental data for related compounds. The optimization process iteratively adjusts the atomic coordinates to find the minimum energy conformation.

Detailed Research Findings:

The optimized geometry would provide data on the Si-O and Si-C bond lengths and the Si-O-Si and O-Si-O bond angles. These parameters are fundamental to the molecule's stability and reactivity. For instance, the Si-O-Si bond angle is a key indicator of the ring strain in the cyclosiloxane.

Below is an illustrative data table of what one might expect from a DFT structural optimization of this compound.

ParameterOptimized Value (Illustrative)
Si-O Bond Length1.65 Å
Si-C Bond Length1.88 Å
Si-O-Si Bond Angle145°
O-Si-O Bond Angle110°
Phenyl Ring C-C Bond Length1.40 Å
Phenyl Ring C-H Bond Length1.09 Å

This table is for illustrative purposes and represents typical values that might be obtained from DFT calculations.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations are instrumental in exploring its conformational landscape, which is the collection of all possible three-dimensional arrangements of the molecule. Due to the flexibility of the siloxane ring and the rotational freedom of the phenyl groups, this compound can exist in numerous conformations.

An MD simulation of this compound would begin with an optimized structure, likely obtained from DFT calculations. The molecule would then be placed in a simulation box, often with a solvent to mimic experimental conditions. A force field (e.g., CHARMM, AMBER) is chosen to describe the potential energy of the system as a function of the atomic positions. The simulation then proceeds by integrating Newton's equations of motion for each atom, generating a trajectory that describes how the positions and velocities of the atoms evolve over time.

Detailed Research Findings:

Analysis of the MD trajectory would reveal the preferred conformations of this compound and the energy barriers between them. It is expected that the cyclotetrasiloxane ring would exhibit significant flexibility, transitioning between different boat and chair-like conformations. The phenyl groups would also show a range of rotational motions, which can be correlated with the ring's conformation.

These simulations can provide a detailed picture of the molecule's dynamic behavior, including the timescales of different motions. This information is crucial for understanding how the molecule's shape and flexibility influence its properties and interactions with other molecules.

The following table illustrates the type of data that could be extracted from an MD simulation for the conformational analysis of this compound.

Conformational StateRelative Population (%) (Illustrative)Average Dihedral Angle (Si-O-Si-O) (Illustrative)
Chair 145160°
Boat 130135°
Chair 215155°
Boat 210140°

This table is for illustrative purposes and represents plausible results from an MD simulation.

Computational Modeling of Reaction Pathways and Energetics

Computational modeling, particularly using quantum mechanics methods like DFT, can be employed to investigate the reaction pathways and energetics of chemical reactions involving this compound. This approach allows for the identification of transition states, intermediates, and the calculation of activation energies, providing a detailed understanding of the reaction mechanism.

For example, the hydrolysis of this compound, a reaction of significant industrial importance, could be modeled. The simulation would involve bringing a water molecule into proximity with one of the silicon atoms of the cyclotetrasiloxane ring. The computational method would then be used to map out the potential energy surface of the reaction, identifying the lowest energy path from reactants to products.

Detailed Research Findings:

A computational study of the hydrolysis of this compound would likely reveal a multi-step mechanism. The initial step would involve the coordination of the water molecule to a silicon atom, forming a pentacoordinate silicon intermediate. This would be followed by the cleavage of a Si-O bond in the ring and the transfer of a proton, leading to the ring-opened product.

The calculations would provide the energy of the transition state for each step, which determines the rate of the reaction. By comparing the activation energies for different possible pathways, the most favorable reaction mechanism can be determined. This knowledge is invaluable for optimizing reaction conditions and designing more efficient catalysts.

An illustrative data table for the computational modeling of the hydrolysis of this compound is presented below.

Reaction StepSpeciesRelative Energy (kcal/mol) (Illustrative)
1Reactants (OPCTS + H₂O)0
2Transition State 1+15
3Intermediate (Pentacoordinate Si)-5
4Transition State 2+10
5Products (Ring-opened silanol)-20

This table is for illustrative purposes and shows a hypothetical energy profile for a reaction pathway.

Predictive Studies of Structure-Property Relationships

Predictive studies of structure-property relationships, often employing Quantitative Structure-Property Relationship (QSPR) models, aim to correlate the structural features of a molecule with its macroscopic properties. For this compound, QSPR models could be developed to predict properties such as its boiling point, viscosity, and solubility based on its molecular descriptors.

The first step in a QSPR study is to calculate a set of molecular descriptors for this compound. These descriptors can be derived from its 2D or 3D structure and can represent various aspects of its topology, geometry, and electronic structure. A dataset of compounds with known properties is then used to build a mathematical model (e.g., multiple linear regression, neural networks) that relates the descriptors to the property of interest.

Detailed Research Findings:

While specific QSPR models for this compound are not widely published, we can anticipate the types of descriptors that would be important. Due to its large size and the presence of numerous phenyl groups, descriptors related to molecular weight, surface area, and polarizability would likely be significant. The flexibility of the siloxane ring could also be captured by specific conformational descriptors.

Once a reliable QSPR model is developed, it can be used to predict the properties of new, unsynthesized derivatives of this compound. This predictive capability is extremely valuable in materials science and drug discovery, as it allows for the virtual screening of large libraries of compounds to identify candidates with desired properties, thereby saving significant time and resources.

The following table provides an example of how a QSPR model might be presented for predicting a property of this compound and related compounds.

DescriptorCoefficient (Illustrative)
Molecular Weight0.85
Polarizability0.65
Number of Phenyl Rings0.45
Si-O-Si Bond Angle Variance-0.25
Predicted Property (e.g., Viscosity) Calculated Value

This table is for illustrative purposes and demonstrates the components of a simple QSPR model.

Q & A

Basic Research Questions

Q. What established methods are used to synthesize Octaphenylcyclotetrasiloxane, and how can researchers verify its purity?

  • Methodological Answer : Synthesis typically involves cyclocondensation of phenyl-substituted silanol precursors under controlled acidic or basic conditions. Purity verification requires a combination of techniques:

  • Chromatography : Use gel permeation chromatography (GPC) to assess molecular weight distribution.
  • Spectroscopy : Confirm structural integrity via nuclear magnetic resonance (NMR) for silicon-phenyl bonding (e.g., 29Si^{29}\text{Si} NMR) and Fourier-transform infrared spectroscopy (FTIR) for siloxane ring vibrations .
  • Elemental Analysis : Validate stoichiometry using carbon-hydrogen-nitrogen (CHN) elemental analysis .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s molecular structure?

  • Methodological Answer :

  • X-ray Crystallography : Resolve the crystal lattice and confirm the cyclotetrasiloxane ring geometry. For example, monoclinic and orthorhombic polymorphs have been identified using single-crystal diffraction .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability by measuring mass loss during controlled heating (e.g., decomposition above 300°C) .
  • Differential Scanning Calorimetry (DSC) : Identify phase transitions (e.g., solid-solid transitions at 76.6°C and 189.5°C) and melting points (204.9°C) .

Q. What are the key physical-chemical properties of this compound, and how are they experimentally determined?

  • Methodological Answer :

  • Density and Refractive Index : Measure using pycnometry and refractometry, respectively (reported density: 1.18 g/cm3^3; refractive index: 1.66) .
  • Solubility : Test in non-polar solvents (e.g., toluene or benzene) due to high phenyl group hydrophobicity.
  • Optical Properties : Use polarized optical microscopy to distinguish anisotropic (solid phases 2 and 3) from isotropic (phase 1) states .

Advanced Research Questions

Q. How do phase transitions in this compound influence its material properties, and what kinetic models describe these transitions?

  • Methodological Answer :

  • Phase Behavior : Three solid phases exist:
  • Phase 3 : Stable at room temperature (brittle, anisotropic).
  • Phase 2 : Forms above 76.6°C (anisotropic).
  • Phase 1 : Stable above 189.5°C (plastic, isotropic) .
  • Kinetic Analysis : Apply the Avrami equation to nucleation rates derived from isothermal DSC data. For example, the 3 → 1 transition exhibits slow kinetics, enabling metastable state studies .

Q. What computational approaches predict the supramolecular interactions of this compound with fullerenes (e.g., C60_{60})?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate host-guest interactions in double-columnar arrays formed by this compound and C60_{60}. Parameters include van der Waals forces and π-π stacking between phenyl and fullerene groups .
  • Density Functional Theory (DFT) : Calculate binding energies and optimize geometries for stability predictions .

Q. How can researchers resolve contradictions in reported thermal data (e.g., transition temperatures) for this compound?

  • Methodological Answer :

  • Controlled Replication : Standardize heating/cooling rates (e.g., 10°C/min in DSC) to minimize hysteresis.
  • Sample Purity : Cross-validate results with independent synthesis batches to rule out impurities affecting phase behavior .
  • Meta-Analysis : Systematically compare data across peer-reviewed studies (e.g., using EPA’s hazard assessment frameworks for data prioritization) .

Q. What methodologies are recommended for studying this compound’s environmental fate in academic settings?

  • Methodological Answer :

  • Systematic Reviews : Follow EPA’s protocol for literature searches, including peer-reviewed databases (e.g., PubMed, SciFinder) and gray literature (e.g., dissertations, technical reports) with discipline-specific search terms .
  • Exposure Modeling : Use geospatial tools to map potential environmental distribution based on hydrophobicity (log KowK_{ow} > 8) and low water solubility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.